2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-BENZYLOXY-BENZYLIDENE)HYDRAZIDE is a complex organic compound that features a benzimidazole moiety, a sulfanyl group, and a hydrazide functional group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-BENZYLOXY-BENZYLIDENE)HYDRAZIDE typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Formation of Hydrazide: The hydrazide functional group can be formed by reacting the corresponding acyl chloride with hydrazine.
Benzylidene Formation: The final step involves the condensation of the hydrazide with 4-benzyloxybenzaldehyde under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzyloxy group, converting it to a benzyl alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it is investigated for its antimicrobial and anticancer properties. The benzimidazole core is known for its ability to interact with DNA and proteins, making it a valuable scaffold in drug design.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-BENZYLOXY-BENZYLIDENE)HYDRAZIDE likely involves interaction with biological macromolecules such as DNA, enzymes, and receptors. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. The hydrazide group can form covalent bonds with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Hydrazide Derivatives: Compounds like isoniazid, used in the treatment of tuberculosis.
Uniqueness
The unique combination of benzimidazole, sulfanyl, and hydrazide functionalities in 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (4-BENZYLOXY-BENZYLIDENE)HYDRAZIDE provides a versatile scaffold for the development of new
Properties
Molecular Formula |
C23H20N4O2S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H20N4O2S/c28-22(16-30-23-25-20-8-4-5-9-21(20)26-23)27-24-14-17-10-12-19(13-11-17)29-15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
DFLUNXKYTQXTIL-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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